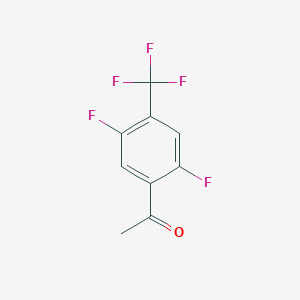
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, with an ethanone group
Preparation Methods
The synthesis of 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone typically involves the reaction of a difluorophenyl compound with a trifluoromethylating agent. . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone can be compared to other similar compounds such as:
2,2,2-Trifluoro-1-phenylethanone: This compound also contains a trifluoromethyl group but lacks the difluoro substituents, resulting in different chemical properties and reactivity.
2-Chloro-1-(3,4-difluoro-phenyl)ethanone:
The uniqueness of this compound lies in the combination of difluoro and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a valuable compound in various fields of research.
Biological Activity
1-(2,5-Difluoro-4-(trifluoromethyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
This compound is characterized by its unique trifluoromethyl and difluorophenyl groups, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that derivatives of acetophenone compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis, suggesting that structural modifications can enhance potency against bacterial strains .
Cytotoxicity and Apoptosis Induction
Several studies have evaluated the cytotoxic effects of acetophenone derivatives on cancer cell lines. For example, thiosemicarbazone derivatives of acetophenone demonstrated a capacity to induce apoptosis in K562 cells, with varying efficacy depending on the substituents on the phenyl ring. The compounds exhibited a dose-dependent response, indicating potential for therapeutic applications in oncology .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been identified:
- Inhibition of Phosphodiesterases (PDEs) : Compounds similar to this compound have been shown to inhibit PDEs, which play crucial roles in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing various cellular processes including apoptosis and cell proliferation .
- Mitochondrial Dysfunction : Studies involving thiosemicarbazones derived from acetophenones suggest that these compounds can induce mitochondrial permeability transition, leading to cell death via necrosis or apoptosis depending on the concentration used .
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Study on Antitubercular Activity : A high-throughput screening identified several acetophenone derivatives with promising activity against M. tuberculosis. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity Assessment : In a comparative study of thiosemicarbazone derivatives, compounds were evaluated for their ability to induce cell death in K562 leukemia cells. The results indicated that modifications at specific positions on the phenyl ring significantly affected cytotoxic potency .
Data Table: Biological Activities
Properties
Molecular Formula |
C9H5F5O |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c1-4(15)5-2-8(11)6(3-7(5)10)9(12,13)14/h2-3H,1H3 |
InChI Key |
PUXNVRLMLKISPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















